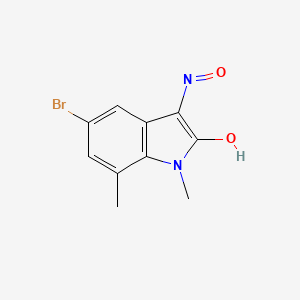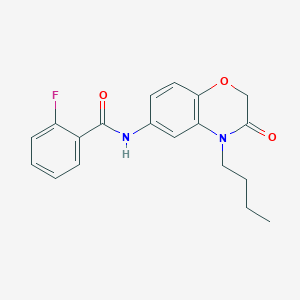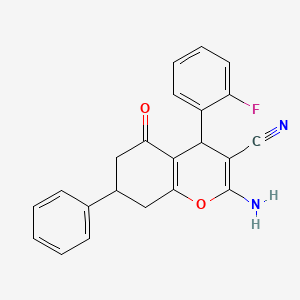![molecular formula C21H23FN2O3 B5031497 N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide, also known as FP-PCT or FP-PCT-011, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperidinecarboxamide derivatives and is synthesized using specific methods. In
作用機序
The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 and nitric oxide, and increase the levels of anti-inflammatory mediators, such as interleukin-10. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has also been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. It has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
将来の方向性
There are several future directions for research on N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to determine the optimal dosage and administration route for N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in clinical settings. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide in humans.
Conclusion:
In conclusion, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide is a promising compound that has potential therapeutic properties. Its anti-inflammatory, analgesic, and neuroprotective effects have been demonstrated in preclinical studies. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical settings. With further research, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide may become a valuable therapeutic agent for the treatment of various neurological disorders.
合成法
The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide involves the reaction of 4-(2-fluorophenoxy)aniline with 4-piperidinecarboxylic acid, followed by acylation with propionyl chloride. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure the desired product is obtained. The purity of the final product is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been studied extensively for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the expression of anti-inflammatory cytokines, such as interleukin-10. Additionally, N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
特性
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-2-20(25)24-13-11-15(12-14-24)21(26)23-16-7-9-17(10-8-16)27-19-6-4-3-5-18(19)22/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBJUTRBHZLTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)


![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]-beta-alanine](/img/structure/B5031486.png)

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)

